



# Unraveling "Anticancer Agent 105": A Multifaceted Identity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 105 |           |
| Cat. No.:            | B15141471            | Get Quote |

The term "Anticancer agent 105" does not refer to a single, universally recognized compound. Instead, it appears to be a descriptor for several distinct investigational drugs in oncology research, each with a unique mechanism of action and therapeutic target. This ambiguity makes a singular, detailed application note and protocol challenging. Below we delineate the different agents identified under this designation to aid researchers in specifying their interest.

## **Identified "Anticancer Agents 105"**

Our comprehensive search revealed at least four distinct agents associated with the number 105:



| Designation                         | Chemical<br>Class/Type                                | Mechanism of<br>Action                                                                       | Primary Indication<br>(Investigational)                   |
|-------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| 105AD7                              | Human monoclonal<br>antibody                          | Mimics the complement regulatory protein CD55, inducing antitumor inflammatory responses.[1] | Colorectal Cancer[1]                                      |
| Anticancer agent 105<br>(TargetMol) | Thienopyrimidine scaffold-based compound              | Induces apoptosis.[2]                                                                        | Melanoma[2]                                               |
| BNC105P                             | Tubulin polymerization inhibitor                      | Acts as a vascular disrupting agent and has antiproliferative effects.[3]                    | Advanced Solid Tumors (e.g., Renal Cancer, Mesothelioma)  |
| NK105                               | Paclitaxel-<br>incorporating micellar<br>nanoparticle | A formulation of paclitaxel designed to enhance antitumor activity and reduce neurotoxicity. | Various Cancers (as a<br>formulation of a<br>known agent) |

Due to the distinct nature of these compounds, a generic high-throughput screening (HTS) protocol would not be appropriate. The design of an HTS campaign is intrinsically linked to the specific molecular target and mechanism of action of the drug in question. For instance, screening for a monoclonal antibody like 105AD7 would involve entirely different assay platforms than for a small molecule tubulin inhibitor like BNC105P.

To provide the detailed Application Notes and Protocols as requested, a specific "**Anticancer agent 105**" must be identified. For example, if the agent of interest is the thienopyrimidine-based apoptosis inducer, a relevant HTS protocol would focus on cell viability and apoptosis assays.

## Illustrative High-Throughput Screening Workflow



The following diagram outlines a general workflow for a cell-based high-throughput screening campaign, which would be adapted based on the specific "**Anticancer agent 105**" being investigated.





Click to download full resolution via product page

A generalized workflow for high-throughput screening of anticancer agents.

## **General Protocols for High-Throughput Screening**

While specific protocols are agent-dependent, the following provides a general framework for cell-based assays commonly used in anticancer drug discovery.

## Cell Viability Assaying using a Luminescent Readout

This protocol is a common primary screen to identify compounds that reduce cell viability.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 384-well white, clear-bottom tissue culture-treated plates
- · Compound library, serially diluted
- Luminescent cell viability reagent (e.g., CellTiter-Glo®)
- Microplate luminometer

#### Procedure:

- Cell Seeding: Suspend cells in complete medium and dispense a optimized number of cells (e.g., 1,000-5,000 cells/well) into each well of the 384-well plate.
- Incubation: Incubate the plates at 37°C in a humidified, 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- Compound Addition: Add the "Anticancer agent 105" and control compounds to the wells.
   This is typically done using an automated liquid handler. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).



- Treatment Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).
- Assay Readout:
  - Equilibrate the plates and the luminescent cell viability reagent to room temperature.
  - Add the reagent to each well according to the manufacturer's instructions.
  - Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
  - Measure luminescence using a microplate reader.

Data Analysis: The raw luminescence data is typically normalized to the controls on each plate. A Z'-factor is calculated to assess the quality of the assay. Hits are identified as compounds that cause a statistically significant decrease in cell viability compared to the negative control.

## Secondary Assay: Caspase-Glo® 3/7 Assay for Apoptosis

For hits identified in the primary screen, a secondary assay to confirm the mechanism of action, such as apoptosis induction, is crucial.

#### Materials:

- Materials from the cell viability assay
- Caspase-Glo® 3/7 Reagent

#### Procedure:

- Follow steps 1-4 of the cell viability protocol.
- Assay Readout:
  - Equilibrate plates and the Caspase-Glo® 3/7 reagent to room temperature.
  - Add the reagent to each well.



- Incubate for 1-2 hours at room temperature.
- Measure luminescence.

Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

## **Signaling Pathway Visualization**

Without a specific "**Anticancer agent 105**," a detailed signaling pathway is not possible. However, for an agent that inhibits a tyrosine kinase, as suggested for one of the identified compounds, a simplified, hypothetical pathway is presented below.





Click to download full resolution via product page

Hypothetical pathway of a tyrosine kinase inhibitor.

To proceed with a more detailed and accurate set of Application Notes and Protocols, it is imperative that the specific "**Anticancer agent 105**" of interest is identified by its chemical name, CAS number, or a specific literature reference.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Anticancer agent 105 Immunomart [immunomart.com]
- 3. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling "Anticancer Agent 105": A Multifaceted Identity in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141471#high-throughput-screening-with-anticancer-agent-105]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com